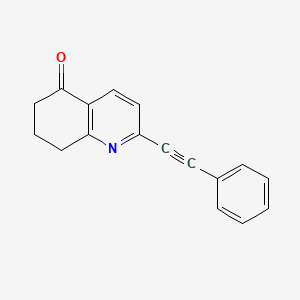

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Description

Properties

IUPAC Name |

2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUDFZJCSDKXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464098 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864224-08-8 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive, technically-grounded overview of a robust synthetic strategy for 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest to the pharmaceutical and drug development sectors. The quinolinone core is a privileged scaffold in medicinal chemistry, and its functionalization with a phenylethynyl group offers opportunities for modulating biological activity. This document details a highly efficient two-stage synthetic pathway, beginning with the construction of a key halogenated intermediate, 2-chloro-7,8-dihydroquinolin-5(6H)-one, via a one-pot cyclocondensation reaction. This is followed by a palladium-catalyzed Sonogashira cross-coupling to install the terminal arylalkyne. The narrative emphasizes the mechanistic rationale behind procedural choices, providing field-proven insights for researchers and scientists. All protocols are presented as self-validating systems, supported by in-text citations to authoritative literature and summarized in clear, accessible formats.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer and antineoplastic properties.[1][2] The partially saturated 7,8-dihydroquinolin-5(6H)-one system retains key electronic features of the quinoline core while introducing a three-dimensional character that can be crucial for specific receptor binding. The incorporation of a phenylethynyl moiety at the 2-position is a strategic decision; arylalkynes are known to participate in various biological interactions and serve as versatile handles for further chemical modification.[3] The synthesis of such highly functionalized heterocycles requires a logical and efficient pathway that is both scalable and reproducible.

This guide delineates a preferred synthetic approach that leverages two powerful and fundamental reactions in modern organic chemistry: a variation of the Bohlmann-Rahtz pyridine synthesis for the core construction and the Sonogashira coupling for the final C-C bond formation.[4][5]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a straightforward two-part strategy. The C(sp)-C(sp²) bond between the quinoline core and the phenylethynyl group is an ideal candidate for disconnection via a palladium-catalyzed cross-coupling reaction. This identifies phenylacetylene and a 2-halo-substituted quinolinone as the key precursors. The 2-halo-quinolinone itself can be constructed from simple, commercially available starting materials through a cyclocondensation reaction.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Core Heterocycle: 2-Chloro-7,8-dihydroquinolin-5(6H)-one

The synthesis of the quinolinone core is efficiently achieved through a one-pot, three-component reaction involving a β-enaminone (or its precursor), a 1,3-dicarbonyl compound, and an ammonia source. This approach is a modification of the classic Hantzsch pyridine synthesis and offers high convergence and atom economy.

Causality Behind Experimental Choices

The selection of 1,3-cyclohexanedione provides the requisite six-membered carbocyclic ring that will become the partially saturated portion of the quinolinone. The key challenge is the introduction of the chlorine atom at the 2-position. This is accomplished by using a β-chloro-α,β-unsaturated aldehyde or a related enaminone precursor derived from a chlorinated starting material. Ammonium acetate serves as a convenient, solid source of ammonia for the cyclization step. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) has been reported as an effective catalytic system for this type of transformation, acting as a Lewis acid to activate the carbonyl groups and facilitate the condensation steps.[5]

Detailed Experimental Protocol: One-Pot Synthesis of 2-Chloro-7,8-dihydroquinolin-5(6H)-one

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10 mmol), the β-enaminone precursor (e.g., 3-(dimethylamino)-2-chloro-propenal, 12 mmol), and ammonium acetate (2.31 g, 30 mmol).

-

Solvent Addition: Add 2-propanol (50 mL) as the solvent. This alcohol is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction.

-

Catalyst Addition (Optional but Recommended): Add CeCl₃·7H₂O (0.37 g, 1 mmol) and NaI (0.15 g, 1 mmol) to the mixture.[5]

-

Reaction Execution: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate (100 mL) and water (50 mL).

-

Extraction: The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford 2-chloro-7,8-dihydroquinolin-5(6H)-one as a solid.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a cascade of condensation and cyclization steps. The mechanism involves an initial Michael addition, followed by intramolecular cyclization and subsequent dehydration to form the final aromatic pyridine ring fused to the cyclohexanone moiety.

Caption: Proposed mechanism for the formation of the quinolinone core.

Part 2: Sonogashira Cross-Coupling for Arylalkyne Installation

The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, making it the ideal choice for coupling the 2-chloro-quinolinone intermediate with phenylacetylene.[4][6] The reaction is catalyzed by a palladium(0) species and typically requires a copper(I) co-catalyst and an amine base.[7][8]

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI), is used. The Pd(II) is reduced in situ to the active Pd(0) species.[4] The copper(I) co-catalyst is crucial for activating the terminal alkyne.[9]

-

Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.[8]

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves multiple roles: it acts as the solvent, neutralizes the HX acid formed during the reaction, and helps form the copper(I) acetylide intermediate.[4][9]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure high yields.[6]

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon. To the flask, add 2-chloro-7,8-dihydroquinolin-5(6H)-one (0.97 g, 5 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%), and CuI (19 mg, 0.1 mmol, 2 mol%).

-

Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed triethylamine (25 mL) via syringe. Then, add phenylacetylene (0.61 mL, 5.5 mmol).

-

Reaction Execution: Stir the reaction mixture at 60-70 °C for 8-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting chloro-quinolinone.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) to remove residual copper salts, followed by a wash with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This molecule integrates two key structural motifs: a dihydroquinolinone core, which is recognized as a privileged scaffold in medicinal chemistry, and a phenylethynyl group, a versatile functional handle for chemical modification and a rigid linker for probing molecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and potential therapeutic applications. We will explore its synthesis via palladium-catalyzed cross-coupling, detail its physicochemical characteristics, map its chemical reactivity, and discuss its potential as a precursor for novel therapeutic agents.

Synthesis and Characterization

The rational design of novel therapeutics often begins with an efficient and robust synthetic route. The construction of this compound is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2]

The strategic disconnection for this molecule logically occurs between the quinoline C2 carbon and the alkyne, suggesting a coupling between a 2-halo-7,8-dihydroquinolin-5(6H)-one precursor and phenylacetylene. The choice of a chloro or bromo substituent at the C2 position is critical; the C-Cl bond is less reactive than a C-Br or C-I bond, but its activation is readily achieved with modern palladium catalysts, making the chloro-precursor a cost-effective option.[3]

Experimental Protocol: Sonogashira Coupling

This protocol describes a self-validating system for the synthesis and purification of the title compound.

Step 1: Reagent Preparation and Setup

-

To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Add anhydrous, degassed tetrahydrofuran (THF) as the solvent.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst pre-activation.

Step 2: Coupling Reaction

-

To the stirring mixture, add triethylamine (Et₃N, 3.0 eq), which acts as both a base and a solvent.

-

Slowly add phenylacetylene (1.2 eq) via syringe.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Step 4: Characterization The identity and purity of the synthesized compound must be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include multiplets in the aromatic region (~7.3-8.0 ppm) for the phenyl and quinoline protons, a characteristic singlet for the vinyl proton on the quinoline ring, and triplets for the two aliphatic -CH₂- groups of the dihydroquinolinone core.

-

¹³C NMR: Key signals would confirm the presence of the alkyne carbons (~80-95 ppm), the ketone carbonyl (~195 ppm), and the various aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.11.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ketone (~1680 cm⁻¹), the C≡C stretch of the alkyne (~2200 cm⁻¹, typically weak), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for its handling, formulation, and development as a potential drug candidate. While experimental data for properties like melting point and solubility are not widely published and require laboratory determination, a summary of its known identifiers and computed properties is provided below.

| Property | Value | Source |

| IUPAC Name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | [4] |

| CAS Number | 864224-08-8 | [4] |

| Molecular Formula | C₁₇H₁₃NO | [4][5] |

| Molecular Weight | 247.29 g/mol | [4][5] |

| Appearance | Expected to be a solid at room temperature | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMSO) | |

| Melting Point | Not publicly available; requires experimental determination. |

Chemical Reactivity and Derivatization

The chemical architecture of this compound features several reactive sites, making it a highly versatile scaffold for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery context. The primary centers for reactivity are the phenylethynyl group and the α,β-unsaturated ketone system.

-

The Phenylethynyl Moiety: This group is not merely a passive linker but an active participant in numerous chemical transformations. Its rigidity is useful for orienting the phenyl group within a receptor binding pocket, while the triple bond itself is a gateway to diverse functionalities. Key reactions include:

-

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form stable 1,2,3-triazole rings, a common strategy for linking molecular fragments.

-

Reduction: The alkyne can be selectively hydrogenated to the corresponding (Z)-alkene (using Lindlar's catalyst), (E)-alkene (using sodium in liquid ammonia), or fully saturated to the alkane (using H₂ over Pd/C).

-

Hydration: Markovnikov or anti-Markovnikov hydration can convert the alkyne into a ketone, introducing a new carbonyl functional group.

-

-

The α,β-Unsaturated Ketone (Enone): This system is a classic Michael acceptor. The vinylogous conjugation of the ketone with the pyridine ring makes the C4a-C8a double bond susceptible to nucleophilic attack.

-

Michael Addition: Soft nucleophiles (e.g., thiols, amines, cuprates) can add to the C8a position in a 1,4-conjugate fashion, enabling the introduction of a wide range of substituents.

-

Reduction: The enone's C=C bond can be selectively reduced, for instance, using sodium borohydride with a cerium(III) chloride catalyst (Luche reduction), often preserving the ketone.

-

-

The Ketone Carbonyl: The C5 carbonyl group can undergo standard ketone chemistry, such as reduction to a secondary alcohol or reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Potential Applications in Medicinal Chemistry

The quinoline and dihydroquinolinone frameworks are classified as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.[7][8][9] This makes derivatives like this compound highly attractive starting points for drug discovery programs.

-

Scaffold for Kinase Inhibitors: Many quinoline derivatives are known to function as kinase inhibitors. Specifically, related dihydroquinolinone structures have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response pathway.[10] Inhibition of p38 kinase prevents the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

-

Anticancer and Antimicrobial Agents: The quinoline core is present in numerous anticancer and antimicrobial drugs.[11][12] The planar aromatic system can intercalate with DNA, while various substituents can form specific interactions with enzymes crucial for cell proliferation or microbial survival. The phenylethynyl group on the target molecule provides a vector for extending into and interacting with hydrophobic pockets of target proteins.

-

CNS and Cardiovascular Applications: The versatility of the quinoline scaffold has led to its incorporation into drugs targeting the central nervous system (CNS) and cardiovascular diseases.[8] The ability to readily modify the core structure allows for fine-tuning of properties like lipophilicity and polarity, which are critical for blood-brain barrier penetration or specific receptor targeting.

Conclusion

This compound is a compelling heterocyclic compound that stands at the intersection of synthetic versatility and pharmacological potential. Its synthesis is readily achievable through robust and well-established methods like the Sonogashira coupling. The molecule's rich chemical reactivity, centered on its alkyne and enone functionalities, provides a platform for the creation of diverse chemical libraries. Grounded in the proven success of the dihydroquinolinone scaffold in medicinal chemistry, this compound serves as a high-potential starting point for the development of novel therapeutics, particularly in the areas of inflammation, oncology, and infectious diseases. Further investigation into its biological activities is highly warranted.

References

-

Title: Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Source: PubMed URL: [Link]

-

Title: Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Source: ResearchGate URL: [Link]

-

Title: Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Source: Taylor & Francis Online URL: [Link]

-

Title: this compound. Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Source: Frontiers in Chemistry URL: [Link]

-

Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Source: PubMed URL: [Link]

-

Title: Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. Source: ResearchGate URL: [Link]

-

Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Source: PubMed URL: [Link]

-

Title: this compound. Source: FDA Global Substance Registration System (GSRS) URL: [Link]

-

Title: Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Source: ACS Omega URL: [Link]

-

Title: Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Source: ResearchGate URL: [Link]

-

Title: Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Source: Asian Journal of Applied Sciences URL: [Link]

-

Title: Sonogashira Coupling. Source: Chemistry LibreTexts URL: [Link]

-

Title: Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Source: ResearchGate URL: [Link]

-

Title: Sonogashira Coupling. Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 4. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 864224-08-8|this compound|BLD Pharm [bldpharm.com]

- 7. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic data for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Introduction

This compound is a heterocyclic compound featuring a quinolinone core functionalized with a phenylethynyl group. Its rigid, planar structure combined with conjugated π-systems makes it a molecule of interest for researchers in medicinal chemistry and materials science. The quinoline scaffold is a well-known privileged structure in drug discovery, appearing in numerous pharmacologically active compounds. The addition of the phenylethynyl moiety extends the conjugation, which can significantly influence the molecule's photophysical properties and its interactions with biological targets.

This guide provides a detailed analysis of the spectroscopic data for this compound, offering a foundational reference for its identification, characterization, and quality control. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is discussed, grounded in fundamental principles and supported by data from related structures.

Molecular Structure and Key Features

The unambiguous characterization of this compound relies on understanding its distinct structural components. The molecule, with the chemical formula C₁₇H₁₃NO, has a calculated molecular weight of approximately 247.29 g/mol .[1][2][3] Its core is a dihydroquinolinone system, which consists of a dihydropyridinone ring fused to a benzene ring. Key features influencing its spectroscopic signature include:

-

Aromatic Protons: Two distinct aromatic systems are present—the quinoline ring and the terminal phenyl group.

-

Alkyne Group: A carbon-carbon triple bond (C≡C) acts as a rigid linker and possesses characteristic spectroscopic signals.

-

Carbonyl Group: A ketone (C=O) within the saturated portion of the quinolinone ring is a strong chromophore in IR spectroscopy.

-

Aliphatic Protons: Two methylene (CH₂) groups in the dihydro portion of the quinolinone ring exhibit signals in a predictable region of the ¹H NMR spectrum.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for NMR analysis ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.[4]

-

For ¹H NMR , acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , acquire several thousand scans using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (neighboring protons).

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H (H2', H3', H4', H5', H6') | 7.30 - 7.60 | Multiplet (m) | 5H | Protons on the terminal phenyl ring. The exact shifts depend on their position relative to the alkyne substituent.[4][5] |

| Quinoline-H (H3, H4) | 7.20 - 8.10 | Doublet (d) | 2H | Aromatic protons on the pyridine moiety of the quinoline core. They typically appear as doublets due to coupling with each other. |

| Aliphatic-H (H6) | ~3.10 | Triplet (t) | 2H | Methylene protons adjacent to the carbonyl group (C5) and another methylene group (C7). |

| Aliphatic-H (H7) | ~2.60 | Multiplet (m) | 2H | Methylene protons coupled to both C6 and C8 protons. |

| Aliphatic-H (H8) | ~2.20 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring (C8a) and the C7 methylene group. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C5 (Carbonyl C=O) | 195 - 205 | The ketone carbonyl carbon is highly deshielded and appears far downfield. |

| C2, C4, C4a, C8a (Quinoline Ar-C) | 120 - 155 | Aromatic and vinylogous carbons of the quinoline system. |

| C1', C2', C3', C4', C5', C6' (Phenyl Ar-C) | 123 - 132 | Standard chemical shift range for carbons of a monosubstituted benzene ring.[4][5] |

| Cα, Cβ (Alkyne C≡C) | 85 - 95 | The sp-hybridized carbons of the alkyne group appear in this characteristic upfield region compared to aromatic carbons.[4] |

| C6, C7, C8 (Aliphatic -CH₂-) | 20 - 40 | Saturated sp³-hybridized carbons of the dihydroquinolinone ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used for obtaining the molecular ion. Electron Ionization (EI) can also be used and often provides more extensive fragmentation data.[4]

-

Mass Analyzer: A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.

-

Data Analysis: The exact mass of the molecular ion ([M+H]⁺ for ESI or M⁺˙ for EI) is compared to the theoretical mass calculated from the molecular formula (C₁₇H₁₃NO) to confirm the elemental composition.

Data Interpretation

-

Molecular Ion: For C₁₇H₁₃NO, the theoretical monoisotopic mass is 247.0997 Da.[1] A high-resolution mass spectrum should show a prominent ion peak very close to this value (e.g., 248.1070 for the [M+H]⁺ adduct in positive ion ESI).

-

Fragmentation Pattern: Under EI conditions, the molecule may fragment in predictable ways. Key fragmentations could include the loss of CO (28 Da) from the ketone or cleavage at the bonds adjacent to the quinoline core.

Caption: Plausible mass spectrometry fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands for the molecule's functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | 1680 - 1700 | Strong | α,β-Unsaturated Ketone |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂- |

| C≡C Stretch | 2190 - 2260 | Medium to Weak | Alkyne |

| C=C / C=N Stretch | 1500 - 1650 | Medium-Strong | Aromatic Ring / Imine |

The carbonyl (C=O) stretch is expected to be one of the most intense peaks in the spectrum. The C≡C stretch of the internal alkyne may be weak but is a key diagnostic peak.[6] The region between 1500 and 1650 cm⁻¹ will contain multiple overlapping bands from the aromatic C=C and the C=N stretching vibrations of the quinoline ring system.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, mass spectrometry validates the elemental composition and molecular weight, and IR spectroscopy identifies the key functional groups. This guide establishes a benchmark for the spectroscopic data of this compound, serving as a vital resource for quality assessment and further research in its potential applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379626, this compound. PubChem. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Proposed Mechanism of Action of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a novel chemical entity with potential therapeutic applications in neurological and inflammatory disorders. While direct experimental evidence for its mechanism of action is not yet publicly available, its structural features suggest a compelling hypothesis: it functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide provides an in-depth exploration of this proposed mechanism. We will delve into the critical role of the α7 nAChR in cellular signaling, the concept of positive allosteric modulation, and the downstream pathways that are likely impacted. Furthermore, we will outline a comprehensive experimental framework to rigorously test this hypothesis, providing a roadmap for future research and drug development efforts.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Key Therapeutic Target

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS) and peripheral tissues, including immune cells.[1][2] It plays a crucial role in a variety of physiological processes, including cognitive function, inflammation, and neuroprotection.[3][4] The α7 nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits. Upon binding of an agonist, such as acetylcholine or nicotine, the channel opens, leading to a rapid influx of cations, particularly calcium (Ca2+).[5] This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events.

Dysfunction of the α7 nAChR has been implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and inflammatory disorders.[3][4] Consequently, the α7 nAChR has emerged as a promising therapeutic target for the development of novel drugs.

The Concept of Positive Allosteric Modulation (PAM)

While direct agonists of the α7 nAChR have been developed, they often face challenges such as receptor desensitization and lack of specificity.[6][7] Positive allosteric modulators (PAMs) offer a more nuanced and potentially more effective therapeutic strategy.[3][4][6] PAMs do not bind to the primary agonist binding site (the orthosteric site) but instead bind to a distinct allosteric site on the receptor.[6] This binding event does not directly activate the receptor but rather enhances the response of the receptor to its endogenous agonist, acetylcholine.[3][4]

The key advantages of PAMs include:

-

Preservation of temporal and spatial signaling: PAMs only amplify the existing physiological signaling, maintaining the natural patterns of neurotransmission.[3][4]

-

Reduced receptor desensitization: By not directly activating the receptor, PAMs can avoid the rapid desensitization often seen with agonists.[6]

-

Improved selectivity: Allosteric sites are often less conserved across receptor subtypes, allowing for the development of more selective modulators.[3]

There are two main types of α7 nAChR PAMs:

-

Type I PAMs: These primarily increase the peak current response to an agonist.

-

Type II PAMs: These significantly prolong the channel open time, leading to a sustained response.[8]

Proposed Mechanism of Action of this compound

Based on its chemical structure, we hypothesize that This compound acts as a positive allosteric modulator of the α7 nAChR. The quinoline core is a common scaffold in neuroactive compounds, and the phenylethynyl group can participate in various non-covalent interactions within a binding pocket.

Binding to an Allosteric Site

We propose that this compound binds to a yet-to-be-defined allosteric site on the α7 nAChR. This binding is likely driven by a combination of hydrophobic and aromatic stacking interactions involving the phenylethynyl and dihydroquinolin moieties. The ketone and the nitrogen atom in the quinoline ring may also form hydrogen bonds with amino acid residues in the binding pocket.

Potentiation of Agonist-Induced Channel Gating

Upon binding, the compound is predicted to induce a conformational change in the receptor that enhances the efficiency of channel gating in the presence of acetylcholine. This could manifest as either an increase in the peak current (Type I PAM) or a prolongation of the channel open time (Type II PAM).

Activation of Downstream Signaling Pathways

The enhanced Ca2+ influx resulting from the potentiation of α7 nAChR activity would lead to the activation of several key intracellular signaling pathways.

3.3.1. Pro-Survival and Neuroprotective Pathways

-

PI3K/Akt Pathway: Increased intracellular Ca2+ can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival and inhibiting apoptosis.[2][5] This is a crucial mechanism for neuroprotection in the context of neurodegenerative diseases.

-

JAK2/STAT3 Pathway: The α7 nAChR is also known to activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] This pathway is involved in both anti-inflammatory and anti-apoptotic responses.

3.3.2. Anti-Inflammatory Pathway (The Cholinergic Anti-Inflammatory Pathway)

In immune cells, particularly macrophages, activation of the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway."[1] This pathway inhibits the production and release of pro-inflammatory cytokines, such as TNF-α, by suppressing the activation of the NF-κB signaling pathway and inhibiting the NLRP3 inflammasome.[1][9]

Diagram of Proposed Signaling Pathways

Caption: Proposed signaling pathways activated by this compound as an α7 nAChR PAM.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are required.

In Vitro Characterization

4.1.1. Receptor Binding Assays

-

Objective: To determine if the compound binds to the α7 nAChR and to ascertain if the binding is at an allosteric site.

-

Methodology:

-

Radioligand Binding Assay: Use a radiolabeled α7 nAChR-specific antagonist (e.g., [¹²⁵I]α-bungarotoxin) and membranes from cells expressing the receptor.

-

Perform competition binding experiments with the test compound.

-

To confirm allosteric binding, perform the assay in the presence and absence of a saturating concentration of an orthosteric agonist (e.g., acetylcholine). An allosteric modulator will alter the binding of the radioligand in the presence of the agonist.

-

4.1.2. Electrophysiology Assays

-

Objective: To characterize the functional effect of the compound on α7 nAChR channel activity.

-

Methodology:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Express human α7 nAChR in Xenopus oocytes.

-

Perfuse the oocytes with an agonist (e.g., acetylcholine) at a sub-maximal concentration (EC₂₀).

-

Co-apply the test compound at various concentrations and measure the potentiation of the agonist-evoked current.

-

To distinguish between Type I and Type II PAM activity, analyze the decay kinetics of the current. A significant slowing of the decay indicates Type II activity.

-

-

Patch-Clamp Electrophysiology in Mammalian Cells:

-

Use a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells).

-

Perform whole-cell patch-clamp recordings to measure agonist-evoked currents in the presence and absence of the test compound.

-

Single-channel recordings can be used to directly measure changes in channel open time and conductance.[10]

-

-

4.1.3. Calcium Flux Assays

-

Objective: To measure the potentiation of agonist-induced calcium influx.

-

Methodology:

-

Use a cell line expressing the α7 nAChR and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with an agonist in the presence and absence of the test compound.

-

Measure the change in fluorescence using a fluorescence plate reader or high-content imaging system.[10][11]

-

In Vivo and Ex Vivo Validation

4.2.1. Auditory Gating in Rodents

-

Objective: To assess the in vivo efficacy of the compound in a preclinical model relevant to schizophrenia.

-

Methodology:

-

Use a rodent model of sensory gating deficit, such as amphetamine-induced disruption of prepulse inhibition (PPI) of the acoustic startle response.

-

Administer the test compound and assess its ability to reverse the amphetamine-induced deficit.[10]

-

4.2.2. Models of Neuropathic Pain

-

Objective: To evaluate the analgesic effects of the compound.

-

Methodology:

-

Utilize a model of tonic pain, such as the formalin test in mice.

-

Administer the compound and assess its effect on nociceptive behaviors.

-

Co-administration studies with an α7 nAChR agonist (e.g., nicotine or choline) can reveal synergistic effects.[8]

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Potential Therapeutic Applications

Based on the proposed mechanism of action as an α7 nAChR PAM, this compound could have therapeutic potential in a variety of disorders:

| Therapeutic Area | Rationale |

| Cognitive Disorders | Enhancement of cholinergic neurotransmission in brain regions critical for learning and memory, such as the hippocampus and cortex.[3][4] |

| Schizophrenia | Normalization of sensory gating deficits and improvement of cognitive impairments associated with the disorder.[7] |

| Neurodegenerative Diseases | Neuroprotective effects through the activation of pro-survival signaling pathways (PI3K/Akt, JAK2/STAT3) and reduction of neuroinflammation.[2][5] |

| Inflammatory Diseases | Attenuation of systemic inflammation via the cholinergic anti-inflammatory pathway.[1] |

| Neuropathic Pain | Modulation of nociceptive signaling in the central and peripheral nervous systems.[8] |

Conclusion

The hypothesis that this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor provides a strong foundation for its further investigation as a potential therapeutic agent. Its chemical structure is amenable to interaction with allosteric sites, and the downstream consequences of α7 nAChR potentiation are well-aligned with unmet medical needs in neurology and immunology. The experimental plan outlined in this guide offers a clear and comprehensive path to validate this proposed mechanism of action and to unlock the full therapeutic potential of this promising compound.

References

- Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (2015-10-15).

- Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC - PubMed Central. (2017-05-27).

- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC. (2023-03-30).

- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Publications. (2023-12-13).

- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.

- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018-04-04).

- Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PubMed Central.

- Positive Allosteric Modulators of Nicotinic Acetylcholine Receptor - ACS Publications.

- α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release - PubMed. (2014-08-14).

- Characterization of the effects of novel positive allosteric modulators on the functionality of the alpha 7 nicotinic acetylchol.

- A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PubMed Central - NIH.

- Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC - PubMed Central.

- In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC.

Sources

- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed procedural framework for the synthesis of 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the prevalence of the quinolinone core in various biologically active molecules. The synthetic strategy detailed herein is a robust, multi-step process commencing with the construction of the foundational 7,8-dihydroquinolin-5(6H)-one scaffold, followed by functionalization at the C2-position, and culminating in a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the phenylethynyl moiety. This document offers field-proven insights into experimental choices, detailed, self-validating protocols, and the mechanistic underpinnings of each key transformation.

Introduction and Strategic Overview

The 7,8-dihydroquinolin-5(6H)-one scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide range of physiological activities, including anticancer, antibacterial, and antifungal properties[1]. The incorporation of a phenylethynyl group at the C2-position introduces a rigid, linear substituent that can modulate biological activity by interacting with hydrophobic pockets in target proteins. The synthesis of the target molecule, this compound, is best approached through a convergent strategy, as outlined in the retrosynthetic analysis below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule 1 points to the Sonogashira cross-coupling reaction as the key bond-forming step. This requires a C2-functionalized precursor, specifically the 2-chloro derivative 2 , and phenylacetylene 3 . The 2-chloroquinolinone 2 can be accessed from its corresponding 2-hydroxy tautomer, 7,8-dihydroquinoline-2,5(1H,6H)-dione 4 . This dione is, in turn, constructed via a cyclocondensation reaction, such as the Friedländer annulation, from a readily available cyclic 1,3-dione and a suitable three-carbon building block.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the 7,8-Dihydroquinoline-2,5(1H,6H)-dione Core (4)

The foundational step is the construction of the bicyclic quinolinone system. A highly effective method involves the reaction of a cyclohexane-1,3-dione derivative with a Baylis-Hillman adduct in the presence of an ammonia source, such as ammonium acetate.[1] This one-pot procedure offers good yields and operational simplicity.

Causality in Experimental Design

The choice of a one-pot reaction starting from a Baylis-Hillman adduct and cyclohexane-1,3-dione is predicated on atom economy and procedural efficiency. The Baylis-Hillman adduct serves as a pre-functionalized three-carbon unit. The reaction proceeds through a cascade of Michael addition, cyclization, and dehydration steps. Ammonium acetate serves as both a catalyst and the nitrogen source for the formation of the pyridine ring.

Detailed Experimental Protocol: Synthesis of (4)

-

Reagents and Equipment:

-

Appropriate Baylis-Hillman adduct acetate (1.0 eq)

-

Cyclohexane-1,3-dione (1.2 eq)

-

Ammonium acetate (3.0 eq)

-

Triethylamine (1.2 eq)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Ethanol (95%) for recrystallization

-

-

Procedure:

-

To a round-bottom flask, add the Baylis-Hillman adduct acetate, cyclohexane-1,3-dione, triethylamine, and ammonium acetate.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon). If a solvent is preferred, ethanol or n-butanol can be used.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, add ethanol to the resulting solid mass.

-

Heat the mixture to reflux to dissolve the product, then allow it to cool slowly to room temperature, and finally in an ice bath to facilitate crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold 95% ethanol, and dry under vacuum to yield 7,8-dihydroquinoline-2,5(1H,6H)-dione (4 ) as a crystalline solid.

-

Chlorination of the Quinolinone Core: Synthesis of (2)

The conversion of the 2-hydroxyquinolinone (which exists in tautomeric equilibrium with the dione form 4 ) to the 2-chloro derivative 2 is a critical activation step for the subsequent Sonogashira coupling. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The chlorination mechanism involves the activation of the lactam oxygen by POCl₃. The hydroxyl group attacks the electrophilic phosphorus atom, forming a phosphate ester intermediate. This intermediate is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C2-position leads to the displacement of the phosphate group and formation of the desired 2-chloroquinoline 2 .[2][3] The reaction is often performed by refluxing the substrate in neat POCl₃.

Detailed Experimental Protocol: Synthesis of (2)

-

Reagents and Equipment:

-

7,8-Dihydroquinoline-2,5(1H,6H)-dione (4 ) (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 molar equivalents or as solvent)

-

Round-bottom flask with reflux condenser and gas trap (to neutralize HCl fumes)

-

Heating mantle or oil bath

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas. POCl₃ is highly corrosive and reacts violently with water.

-

In a dry round-bottom flask, suspend the dione 4 in phosphorus oxychloride.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel to afford 2-chloro-7,8-dihydroquinolin-5(6H)-one (2 ).

-

Sonogashira Cross-Coupling: Synthesis of (1)

The final step is the palladium- and copper-catalyzed Sonogashira cross-coupling of the 2-chloroquinolinone 2 with phenylacetylene 3 . This reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds.

Causality and Mechanistic Insights

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[4][5]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 2 .

-

Copper Cycle: Copper(I) iodide reacts with phenylacetylene in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the phenylethynyl group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final product 1 and regenerate the Pd(0) catalyst.

The choice of catalyst (e.g., Pd(PPh₃)₂Cl₂), co-catalyst (CuI), and base (a tertiary amine like triethylamine, which also serves as the solvent) is critical for efficient reaction. The amine base is essential for neutralizing the HCl generated and for the formation of the copper acetylide.

Sources

Crystal structure of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

An In-Depth Technical Guide to the Structural Elucidation of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure is not publicly available as of this writing, this document serves as a detailed roadmap for its elucidation, from synthesis and crystal growth to single-crystal X-ray diffraction (SC-XRD) analysis. The protocols and interpretations herein are grounded in established crystallographic principles and draw upon existing literature for analogous dihydroquinolinone derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of novel organic compounds.

Introduction: The Significance of Dihydroquinolinones

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] The specific compound of interest, this compound (C17H13NO), incorporates a phenylethynyl group, which can influence the molecule's electronic properties and potential for π-π stacking interactions, making its three-dimensional structure of particular interest for understanding its potential biological targets and for the rational design of new therapeutic agents.[5][6]

The precise determination of a molecule's three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its structure-activity relationship (SAR).[7][8] Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining this information, providing unambiguous structural data for crystalline solids.[9][10][11]

Synthesis and Crystal Growth: The Foundation of Structural Analysis

A prerequisite for SC-XRD is the availability of high-quality single crystals. This, in turn, requires a robust synthetic route to obtain a pure sample of the compound.

Proposed Synthetic Pathway

While the specific synthesis of this compound is not detailed in the readily available literature, a plausible approach can be inferred from established methods for similar compounds, such as the Sonogashira cross-coupling reaction.[12] This reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Caption: Proposed synthesis of the title compound via Sonogashira coupling.

Protocol for Crystal Growth

The growth of X-ray quality crystals is often more of an art than a science, requiring patience and experimentation with various techniques.[9] For a novel organic compound like this compound, the following methods are recommended:

1. Slow Evaporation:

-

Principle: A supersaturated solution is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute until crystals form.

-

Protocol:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

-

2. Vapor Diffusion:

-

Principle: A solution of the compound is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

-

Protocol:

-

Prepare a concentrated solution of the compound in a small vial.

-

Place this vial inside a larger, sealed jar containing a small amount of the anti-solvent.

-

Over time, the anti-solvent vapor will mix with the solvent in the vial, leading to crystal growth.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD allows for the precise determination of the three-dimensional atomic arrangement within a crystal.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the unit cell. This is typically achieved using direct methods or the Patterson method, which are computational algorithms that phase the diffraction data to generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined using a least-squares method.[13] This process adjusts the atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Hypothetical Crystallographic Data and Structural Analysis

The following table presents hypothetical crystallographic data for this compound, which would be expected from a successful SC-XRD experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C17H13NO |

| Formula Weight | 247.29 g/mol [5] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 12.0, 13.5 |

| α, β, γ (°) | 90, 105, 90 |

| Volume (ų) | 1328 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.235 |

| Absorption Coefficient (mm⁻¹) | 0.080 |

| Temperature (K) | 100 |

| R-factor (final) | < 0.05 |

Anticipated Structural Features

-

Planarity: The quinolinone ring system is expected to be largely planar, with the cyclohexenone ring adopting a conformation that minimizes steric strain.

-

Bonding: The phenylethynyl group will exhibit the characteristic linear geometry of an alkyne. Delocalization of electrons may be observed within the quinolinone core.

-

Intermolecular Interactions: The presence of a carbonyl group (C=O) and a nitrogen atom allows for the possibility of hydrogen bonding in the presence of suitable donors. Additionally, the aromatic rings provide sites for π-π stacking interactions, which could play a significant role in the crystal packing.

Caption: Potential intermolecular interactions in the crystal lattice.

Applications in Drug Discovery and Materials Science

The structural data obtained from SC-XRD is invaluable for drug discovery. It can be used to:

-

Understand SAR: Correlate specific structural features with biological activity.

-

Guide Lead Optimization: Inform the design of more potent and selective analogs.

-

Facilitate In Silico Studies: Provide an accurate starting point for molecular docking and other computational studies to predict how the molecule might interact with biological targets.[2][4]

Furthermore, the phenylethynyl moiety suggests potential applications in materials science, as such groups can impart interesting photophysical properties to molecules.[12]

Conclusion

The structural elucidation of this compound through single-crystal X-ray diffraction is a critical step in understanding its chemical and physical properties. This guide has outlined a comprehensive, albeit hypothetical, pathway for achieving this goal, from synthesis and crystal growth to data analysis and interpretation. The resulting structural information would provide a solid foundation for further research into the potential applications of this compound in medicinal chemistry and materials science.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- JoVE. (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- Ferreira, L. G., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega.

- Gomes, P. A. T. M., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66.

- ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?

- Global Substance Registration System. (n.d.). This compound.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega.

- ResearchGate. (2020, January 23). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole.

- Beilstein Journals. (2021, July 16). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. BJOC - 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties [beilstein-journals.org]

- 13. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound featuring a dihydroquinolinone core substituted with a phenylethynyl group. The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][2] The incorporation of a phenylethynyl moiety can significantly influence a molecule's physicochemical properties, including its metabolic stability, target binding, and pharmacokinetic profile.[3][4] As with any potential drug candidate, a thorough understanding of its solubility and stability is paramount for successful drug development, from early-stage discovery to formulation and clinical trials.[5]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of specific experimental data for this compound, this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary to generate a robust and reliable physicochemical profile. The methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties and Predicted Characteristics

A predictive assessment of a molecule's properties based on its structure is a crucial first step in its characterization. Numerous computational models exist for the prediction of aqueous solubility from a compound's structure.[6][7]

Structural Features Influencing Solubility and Stability:

-

Dihydroquinolinone Core: The quinolinone ring system contains both hydrogen bond donors (the secondary amine in the dihydro part) and acceptors (the carbonyl group and the nitrogen atom in the pyridine ring). This suggests the potential for interactions with polar solvents like water. However, the overall structure is largely aromatic and rigid, which can contribute to poor aqueous solubility.

-

Phenylethynyl Group: The phenylethynyl substituent is highly lipophilic and will likely decrease aqueous solubility. Its rigid, linear structure can also promote efficient crystal packing, potentially leading to a higher melting point and lower solubility.[8][9] However, the introduction of an alkyne group can sometimes enhance metabolic stability.[3][4]

-

Potential for Ionization: The basicity of the quinoline nitrogen will influence the pH-dependent solubility of the compound. Protonation of this nitrogen at acidic pH would lead to the formation of a more soluble salt form.

Based on these features, this compound is predicted to be a poorly water-soluble compound. Its solubility is expected to be higher in organic solvents and to exhibit pH-dependent behavior in aqueous media.

Solubility Determination: A Step-by-Step Approach

A comprehensive understanding of a compound's solubility is critical as it directly impacts its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during different stages of drug development.[]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock solution into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Quantification: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent system. The shake-flask method is the gold standard for its determination.[11]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine the pH-solubility profile.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to identify the crystal form (polymorph) at equilibrium. Different polymorphs can exhibit different solubilities.[12][13][14]

Data Presentation: Predicted and Experimental Solubility

| Parameter | Predicted Value | Experimental Method | Determined Value |

| Kinetic Solubility (pH 7.4) | Low (e.g., <10 µM) | Nephelometry/Turbidimetry | - |

| Thermodynamic Solubility (pH 1.2) | Moderate | Shake-Flask HPLC-UV | - |

| Thermodynamic Solubility (pH 7.4) | Very Low | Shake-Flask HPLC-UV | - |

| Solubility in Organic Solvents | High | Gravimetric/HPLC-UV | - |

Diagram: Solubility Determination Workflow

Caption: Workflow for comprehensive solubility assessment.

Stability Assessment: A Multi-faceted Approach

Evaluating the stability of a drug candidate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.[5][15] Stability studies are guided by ICH regulations and involve both long-term and accelerated testing, as well as forced degradation studies.[16][17]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[5][16][17] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop and validate a stability-indicating analytical method.[18][19][20]

Experimental Protocols:

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

-

Rationale: The ester-like lactam bond in the dihydroquinolinone ring and the alkyne group may be susceptible to hydrolysis under acidic or basic conditions.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature, protected from light.

-

Analyze samples at various time points.

-

Rationale: The electron-rich aromatic rings and the alkyne moiety can be susceptible to oxidation.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

Analyze samples at predetermined intervals.

-

Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.

-

-

Photostability Testing:

-

Expose the solid compound and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples.

-

Rationale: Aromatic and conjugated systems are often susceptible to photodegradation.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Observation | Major Degradants (if any) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | - | - |

| Base Hydrolysis | 0.1 M NaOH, 60°C | - | - |

| Oxidation | 3% H₂O₂, RT | - | - |

| Thermal | 80°C (Solid) | - | - |